
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
准备方法
The synthesis of 2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The preparation of the compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .
化学反应分析
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its ability to interact with specific molecular targets. In medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. Additionally, the compound has industrial applications, such as in the production of specialty chemicals .
作用机制
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to form stable hydrophobic interactions with catalytic pockets of enzymes, influencing their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide can be compared with other piperidine derivatives, such as 2-(1-Methylpiperidin-4-yl)ethanamine and 1-(4-Fluorobenzyl)piperidin-4-yl methanol . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the piperidine and thiazole moieties, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
88654-48-2 |
|---|---|
分子式 |
C16H21BrN2S |
分子量 |
353.3 g/mol |
IUPAC 名称 |
2-(1-ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C16H20N2S.BrH/c1-2-18-10-8-14(9-11-18)16-17-15(12-19-16)13-6-4-3-5-7-13;/h3-7,12,14H,2,8-11H2,1H3;1H |
InChI 键 |
CLUJYCBDWKMFKL-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=CC=C3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)

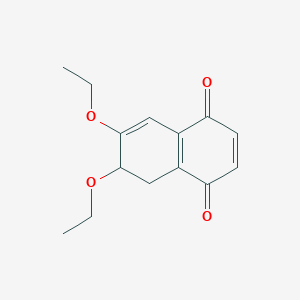
![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)
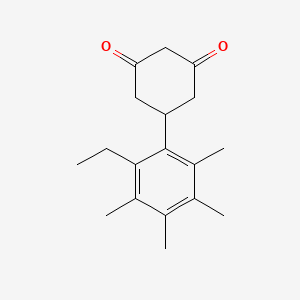
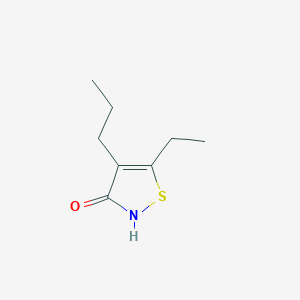
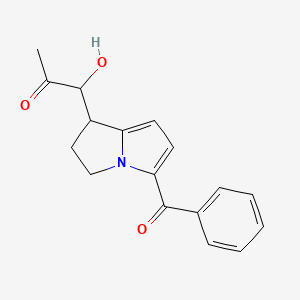
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
![2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole](/img/structure/B14378025.png)
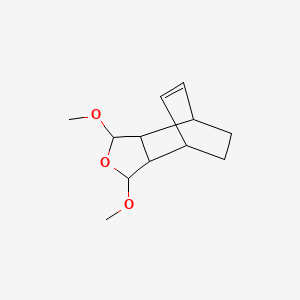
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
